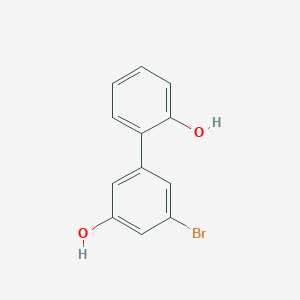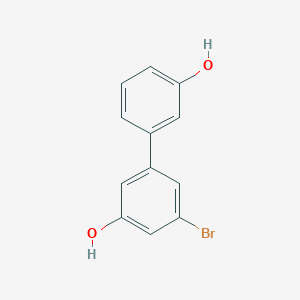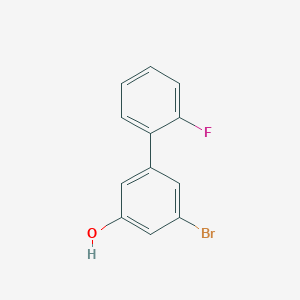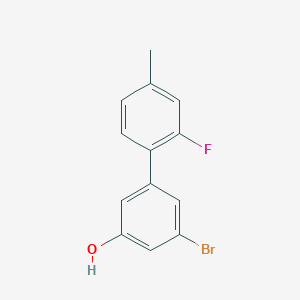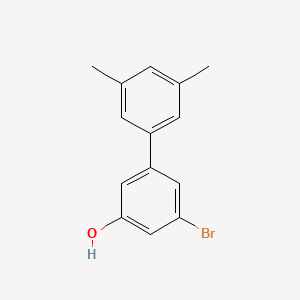
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% (3-B5DMPP) is a synthetic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science. It is a white crystalline solid with a molecular formula of C10H11BrO and a molecular weight of 220.09 g/mol. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate, and has a boiling point of 301°C. 3-B5DMPP has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis, as it has a unique structure and reactivity.
作用机制
The mechanism of action of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is not well understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom is able to react with a variety of compounds, such as nucleophiles, electrophiles, and other molecules. This reactivity allows 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% to be used as a versatile reagent in organic synthesis and material science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% are not well understood. However, it is known that it is not toxic and does not have any adverse effects on humans or animals when used in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its versatility. It can be used as a reagent for a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and other reactions. Additionally, it is relatively easy to obtain and can be stored for long periods of time without degradation.
The main limitation of using 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% in laboratory experiments is its reactivity. It can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can react with itself, leading to the formation of dimers and other byproducts.
未来方向
There are several potential future directions for the use of 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%. For example, it could be used in the synthesis of more complex molecules, such as peptides or proteins. Additionally, it could be used in the synthesis of materials for use in biomedical applications, such as drug delivery devices. Furthermore, it could be used as a reagent in the synthesis of polymers and other materials for use in industrial applications. Finally, it could be used in the synthesis of novel compounds with potential medicinal applications.
合成方法
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% is synthesized by a process called bromination. This process involves the treatment of a phenol compound with a brominating reagent, such as bromine or N-bromosuccinimide (NBS). The reaction is carried out in a solvent, such as dichloromethane or acetic acid, and is typically heated to a temperature of around 60°C. The product of the reaction is 3-Bromo-5-(2,4-dimethylphenyl)phenol, 95%, which can then be isolated and purified by recrystallization or column chromatography.
科学研究应用
3-Bromo-5-(2,4-dimethylphenyl)phenol, 95% has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been used as a starting material for the synthesis of various drug candidates, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). In material science, it has been used as a precursor for the synthesis of various polymers and other materials. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as heterocycles and small molecules.
属性
IUPAC Name |
3-bromo-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXILYRAPFTVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686368 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261991-63-2 |
Source


|
| Record name | 5-Bromo-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

